1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt
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Overview
Description
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is a chemical compound with the molecular formula C16H15N4O5S.Na and a molecular weight of 398.37 . It is known for its role as a weak adenosine A2 receptor antagonist . This compound is often used in neurological research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, sleep disorders, and other neurological conditions .
Preparation Methods
The synthesis of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide, followed by sulfonation with p-sulfonyl chloride. The final product is then neutralized with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces reduced xanthine derivatives .
Scientific Research Applications
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves its interaction with adenosine A2 receptors. By binding to these receptors, the compound inhibits their activity, leading to a decrease in the downstream signaling pathways associated with adenosine . This inhibition can modulate various physiological processes, including neurotransmission, inflammation, and vascular tone .
Comparison with Similar Compounds
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is unique due to its specific structure and function as a weak adenosine A2 receptor antagonist. Similar compounds include:
1,3-Dimethylxanthine (Caffeine): A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and broader effects.
8-Cyclopentyl-1,3-dipropylxanthine: Another adenosine receptor antagonist with a different substitution pattern on the xanthine core.
These compounds share some functional similarities but differ in their specific interactions with adenosine receptors and their overall pharmacological profiles .
Properties
Molecular Formula |
C16H15N4NaO5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
sodium;4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonate |
InChI |
InChI=1S/C16H16N4O5S.Na/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25;/h4-8H,1,9H2,2-3H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
ASPTVVDMLUIIBY-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)[O-])N(C(=O)N(C2=O)CC=C)C.[Na+] |
Origin of Product |
United States |
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